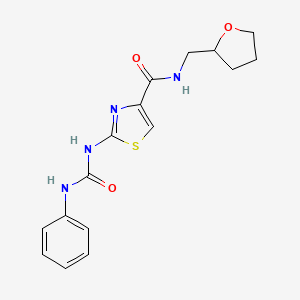
2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research studies. PFT-α is a potent inhibitor of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has developed efficient routes to synthesize thiazole derivatives, showcasing the chemical versatility of these compounds. One method involves chemoselective thionation-cyclization of functionalized enamides, leading to thiazoles with ester, N-substituted carboxamide, or peptide functionalities (Kumar, Parameshwarappa, & Ila, 2013). Another approach utilizes the Migita reaction for carbon−sulfur bond formation, contributing to the synthesis of complex thiazole-containing molecules (Norris & Leeman, 2008).
Anticancer Activity
Thiazole derivatives are being explored for their anticancer activities. A study synthesized novel thiazole-5-carboxamide derivatives and evaluated their effectiveness against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Cai et al., 2016). Another research focused on thiazole and 1,3,4-thiadiazole derivatives, indicating their potent anticancer agents (Gomha et al., 2017).
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been documented. A study on the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives revealed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012). Moreover, another research synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing their antimicrobial potential against various pathogens (Abd Alhameed et al., 2019).
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSRHPBZMABMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylureido)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

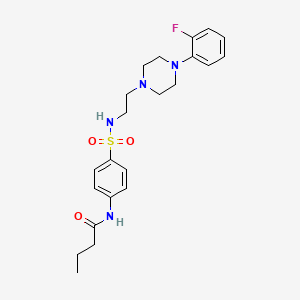
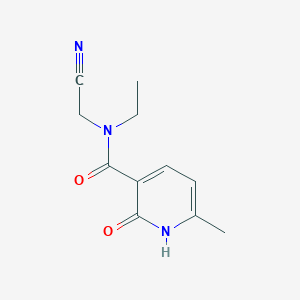
![N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B2468517.png)
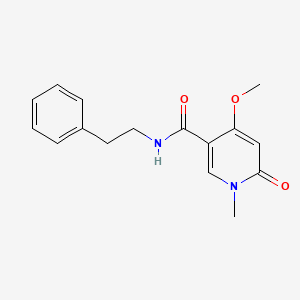
![6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-C]pyridin-4(5H)-one hydrochloride](/img/no-structure.png)
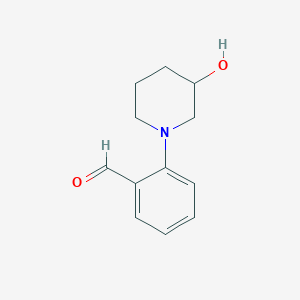
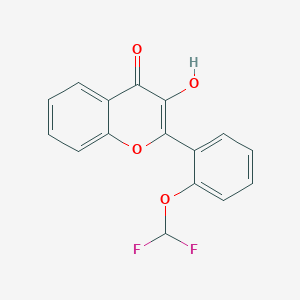
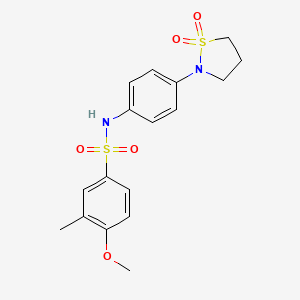
![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate](/img/structure/B2468531.png)
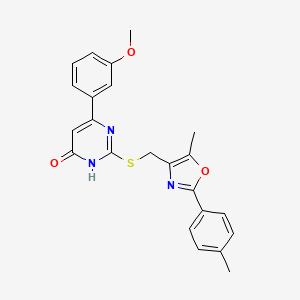
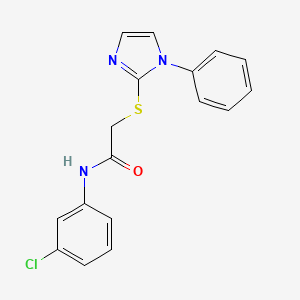
![5-Chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2468534.png)
![4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468535.png)
![(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2468537.png)